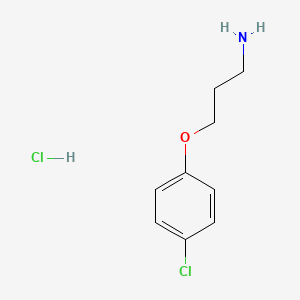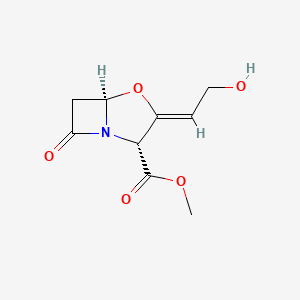
3-(4-Chlorophenoxy)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO.ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a chlorophenoxy group attached to a propan-1-amine backbone, with an additional hydrochloride group to enhance its solubility and stability .
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenoxy)propan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)propan-1-ol. This intermediate is then reacted with ammonia or an amine to produce 3-(4-chlorophenoxy)propan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxypropanoic acid derivatives, while substitution reactions can produce various substituted amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenoxy)propan-1-amine: The non-hydrochloride form of the compound.
3-(3-Chlorophenoxy)propan-1-amine: A similar compound with a different position of the chlorine atom on the phenoxy group.
3-(4-Chlorophenyl)propionic acid: A related compound with a carboxylic acid group instead of an amine.
Uniqueness
3-(4-Chlorophenoxy)propan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility and stability. These properties make it particularly useful in various research and industrial applications .
Eigenschaften
IUPAC Name |
3-(4-chlorophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTQVZFPPFPESL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702046 |
Source


|
| Record name | 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152973-80-3 |
Source


|
| Record name | 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)



![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide](/img/structure/B589144.png)
![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol](/img/structure/B589145.png)




![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)
